Antihypertensive Efficacy in Spontaneously Hypertensive Rat (SHR): 6-Methoxy-2-aminotetralin vs. Labetalol – In Vivo Blood Pressure Lowering
In a head-to-head in vivo comparison, 2-aminotetralin derivatives bearing a 6-methoxy or 6,7-methylenedioxy substituent were at least as efficacious as the clinical antihypertensive labetalol in lowering blood pressure in the spontaneously hypertensive rat (SHR) model. Ligand binding further revealed that these 6-methoxy-containing compounds matched labetalol in alpha-1 adrenoceptor antagonist potency but were substantially weaker as beta-1 antagonists, yielding a functionally distinct alpha-1/beta-1 selectivity ratio [1].
| Evidence Dimension | Antihypertensive efficacy (blood pressure reduction) and adrenoceptor subtype selectivity profile in SHR |
|---|---|
| Target Compound Data | 6-Methoxy-2-aminotetralin derivative: at least equipotent to labetalol in SHR blood pressure reduction; alpha-1 antagonism comparable to labetalol; substantially weaker beta-1 antagonism |
| Comparator Or Baseline | Labetalol (clinical mixed alpha/beta-blocker): reference agent for blood pressure lowering; balanced alpha-1 and beta-1 antagonism |
| Quantified Difference | Antihypertensive activity ≥ labetalol; beta-1 antagonism significantly attenuated relative to labetalol (qualitative rank-order shift; precise beta-1 Ki ratio not numerically reported but described as 'substantially weaker') |
| Conditions | Spontaneously hypertensive rat (SHR) model; ligand binding assays for alpha-1 and beta-1 adrenoceptors |
Why This Matters
For cardiovascular probe development or antihypertensive screening cascades, the 6-methoxy-2-aminotetralin scaffold delivers labetalol-comparable in vivo efficacy with a deliberately narrowed beta-1 blockade liability—an attribute unattainable with 7-methoxy, 8-hydroxy, or unsubstituted analogs that were either inactive or displayed unfavorable alpha/beta ratios.
- [1] Clark, R. D.; Repke, D. B.; Kluge, A. F.; Muchowski, J. M.; Strosberg, A. M.; Lee, C. H.; Whiting, R. L. Antihypertensive aminotetralins related to labetalol and medroxalol. J. Pharm. Sci. 1986, 75 (1), 80–84. DOI: 10.1002/jps.2600750119. View Source
